1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole
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Overview
Description
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 2,4-dichloro-5-(2-methoxyethoxy)phenyl group: This step involves the substitution of the imidazole ring with the desired phenyl group using appropriate reagents and conditions.
Addition of the methylsulfanyl group:
Industrial production methods often involve optimizing these steps to achieve higher yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . It may also interfere with cellular signaling pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.
1-[2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole: Lacks the methoxyethoxy group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-18-5-6-19-12-8-11(9(14)7-10(12)15)17-4-3-16-13(17)20-2/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKJGWUVPJENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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